6-Isobutoxypicolinic acid
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Overview
Description
6-Isobutoxypicolinic acid is a chemical compound with the molecular formula C10H13NO3 . It is produced by Fluorochem Ltd .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using tools like MolView . These tools allow the conversion of the structural formula into a 3D model for better visualization .Scientific Research Applications
Chelation Behavior and Proton-Related Phenomena
- A study conducted by Yasarawan, Thipyapong, and Ruangpornvisuti (2016) explores the kinetics and thermodynamics of proton-related reactions in hydroxypicolinic acids, including 6-hydroxypicolinic acid, using density functional theory. They found that different forms of picolinic acids, including 6-hydroxypicolinic acid, exhibit preferences for certain molecular structures like zwitterionic or keto forms. This research contributes to understanding the chemical behavior of picolinic acid derivatives in various environments, potentially aiding in their application in chemical synthesis and analysis (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).
Biodegradation and Environmental Remediation
- Research by Zhang et al. (2019) on Rhodococcus sp. PA18 highlights the microorganism's ability to degrade picolinic acid, converting it to 6-hydroxypicolinic acid. This finding is significant for environmental remediation, as it demonstrates a biological method for degrading potentially hazardous compounds like picolinic acid in polluted environments (Zhang et al., 2019).
Liquid Crystalline Properties
- Pavluchenko et al. (1976) investigated the mesomorphic properties of liquid crystalline 6-alkoxynicotinic acids. Their research contributes to the understanding of the effects of molecular geometry and heteroatoms on the liquid crystalline properties of compounds, including those related to picolinic acid derivatives (Pavluchenko et al., 1976).
Antioxidant Activity Analysis
- Munteanu and Apetrei (2021) reviewed various tests used for determining antioxidant activity, some of which could be applicable in analyzing compounds like 6-hydroxypicolinic acid. These methods are crucial for understanding the antioxidant potential of various compounds, including picolinic acid derivatives (Munteanu & Apetrei, 2021).
Structural Studies of Complexes
- Kukovec et al. (2008) explored the synthesis and structure of cobalt(II) complexes with 6-hydroxypicolinic acid. Their research provides insights into the conformational analysis of ligands in solid-state, which can be crucial for the development of metal-organic frameworks and other complex structures involving picolinic acid derivatives (Kukovec et al., 2008).
Mechanism of Action
Target of Action
It is known that picolinic acid, a related compound, acts as an anti-infective and immunomodulator by binding to zinc finger proteins (zfps), which are involved in viral replication and packaging as well as normal cell homeostatic functions
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zinc finger proteins (zfps) in a way that changes their structures and disrupts zinc binding, inhibiting function
Biochemical Pathways
Picolinic acid, a related compound, is known to play a key role in zinc transport . This suggests that 6-Isobutoxypicolinic acid might also be involved in similar biochemical pathways, but more research is needed to elucidate this.
Result of Action
Picolinic acid, a related compound, has been shown to be an anti-viral in vitro and in vivo
Properties
IUPAC Name |
6-(2-methylpropoxy)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)6-14-9-5-3-4-8(11-9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMLTKZPHKSBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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